1-(2-fluorophenyl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide
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Description
The compound is a derivative of dibenzoxazepines . Dibenzoxazepines are used in the treatment and/or prophylaxis of illnesses, and in the production of medicaments for treating and/or for the prophylaxis of diseases, in particular cardiovascular illnesses, e.g., arteriolosclerosis, and cancers .
Molecular Structure Analysis
The molecular structure of dibenzoxazepines derivatives involves various substituents. For example, R2 represents C1-C6-alkyl, alkyl can be substituted by 1 or 2 substituents, said substituents are selected independently from each other from the group consisting of halogen, hydroxy, oxo, C1-C6-alkoxy, hydroxycarbonyl, C1-C6-alkoxycarbonyl, aminocarbonyl and C1-C6-alkylaminocarbonyl .
Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds would depend on their exact molecular structure. For a related compound, 10,11-Dihydrodibenz[b,f][1,4]oxazepin-11-one, the molecular weight is 211.22 .
Scientific Research Applications
- These properties make it suitable for applications in:
- This property has practical utility in:
Multistimuli-Responsive Chromic Materials
Photochromic Modulation of Fluorescence
properties
IUPAC Name |
1-(2-fluorophenyl)-N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN2O4S/c1-13-6-8-20-18(10-13)23-21(25)16-11-15(7-9-19(16)28-20)24-29(26,27)12-14-4-2-3-5-17(14)22/h2-11,24H,12H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOXIWPQIISWBSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)CC4=CC=CC=C4F)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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